molecular formula C18H10BrClN2OS2 B2715596 N-[5-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide CAS No. 330201-96-2

N-[5-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide

Cat. No.: B2715596
CAS No.: 330201-96-2
M. Wt: 449.77
InChI Key: PTPIDFLIBZWUKM-UHFFFAOYSA-N
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Description

N-[5-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide is a complex organic compound that features a combination of thiazole, benzothiophene, and carboxamide functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-bromobenzaldehyde with thiourea in the presence of a base such as potassium hydroxide. This reaction forms 5-(4-bromophenyl)-1,3-thiazole.

    Synthesis of Benzothiophene: The benzothiophene moiety can be prepared by cyclization of 2-chlorobenzoyl chloride with sulfur in the presence of a base.

    Coupling Reaction: The final step involves coupling the thiazole and benzothiophene intermediates using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and benzothiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom on the phenyl ring, potentially replacing it with a hydrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas is a common reagent for reduction.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[5-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its anti-inflammatory and anticancer properties. It has shown potential in inhibiting certain cancer cell lines.

    Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of N-[5-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with various molecular targets:

    Antimicrobial Activity: It disrupts bacterial cell wall synthesis by inhibiting key enzymes.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

N-[5-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide can be compared with other compounds that have similar structures or functional groups:

    N-[5-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chlorobenzamide: Similar structure but with a different position of the chlorine atom.

    N-[5-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide: Lacks the benzothiophene moiety.

    N-[5-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-sulfonamide: Contains a sulfonamide group instead of a carboxamide.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrClN2OS2/c19-11-7-5-10(6-8-11)14-9-21-18(25-14)22-17(23)16-15(20)12-3-1-2-4-13(12)24-16/h1-9H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPIDFLIBZWUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC=C(S3)C4=CC=C(C=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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